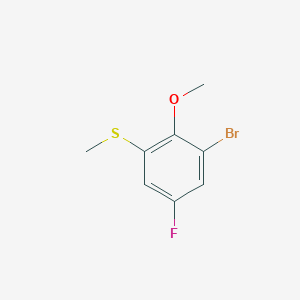
(3-Bromo-5-fluoro-2-methoxyphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-fluoro-2-methoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H8BrFOS It is a derivative of phenyl sulfane, where the phenyl ring is substituted with bromine, fluorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-fluoro-2-methoxyphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-5-fluoro-2-methoxyphenol and methylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) to deprotonate the phenol, followed by the addition of methylthiol to form the sulfane linkage.
Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is also common to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-fluoro-2-methoxyphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The sulfane group can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfane group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(3-Bromo-5-fluoro-2-methoxyphenyl)(methyl)sulfane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3-Bromo-5-fluoro-2-methoxyphenyl)(methyl)sulfane exerts its effects involves interactions with specific molecular targets. The presence of bromine, fluorine, and methoxy groups on the phenyl ring can influence its reactivity and binding affinity to various enzymes or receptors. The sulfane group can undergo redox reactions, which may play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-2-fluoro-5-methoxyphenyl)(methyl)sulfane
- (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane
- (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid
Uniqueness
(3-Bromo-5-fluoro-2-methoxyphenyl)(methyl)sulfane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. The combination of bromine, fluorine, and methoxy groups, along with the sulfane linkage, makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H8BrFOS |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
1-bromo-5-fluoro-2-methoxy-3-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8BrFOS/c1-11-8-6(9)3-5(10)4-7(8)12-2/h3-4H,1-2H3 |
InChI Key |
FFTBTYHJHRSKJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)F)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















